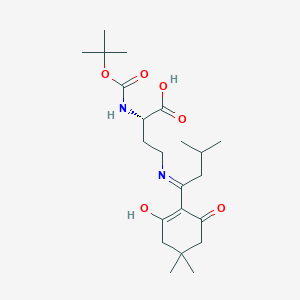
Boc-Dab(ivDde)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Dab(ivDde)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. The compound is protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group at the side chain amino group. These protecting groups are crucial for selective deprotection and subsequent reactions in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab(ivDde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The ivDde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Boc-Dab(ivDde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid. The ivDde group can be selectively removed using hydrazine or other mild reducing agents.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrazine for ivDde removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of protecting groups yields 2,4-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
科学研究应用
Chemistry: Boc-Dab(ivDde)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective introduction of functional groups and the formation of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and probes.
Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with improved stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also utilized in the development of novel biomaterials.
作用机制
Mechanism: The mechanism of action of Boc-Dab(ivDde)-OH involves its role as a building block in peptide synthesis. The protecting groups allow for selective deprotection and coupling reactions, enabling the formation of specific peptide sequences.
Molecular Targets and Pathways: this compound itself does not have direct molecular targets. peptides synthesized using this compound can target various proteins, enzymes, and receptors, depending on their sequence and structure.
相似化合物的比较
Boc-Dab-OtBu: Another derivative of 2,4-diaminobutyric acid with a tert-butyl ester protecting group.
Boc-Dab-Fmoc: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: Boc-Dab(ivDde)-OH is unique due to the presence of the ivDde protecting group, which allows for selective deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is crucial.
属性
分子式 |
C22H36N2O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(2S)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m0/s1 |
InChI 键 |
QSVRJSYPXRZMSU-AWEZNQCLSA-N |
手性 SMILES |
CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
规范 SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


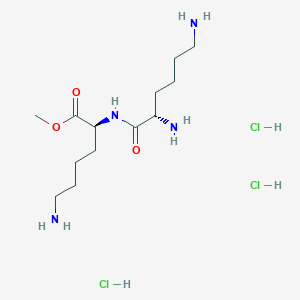


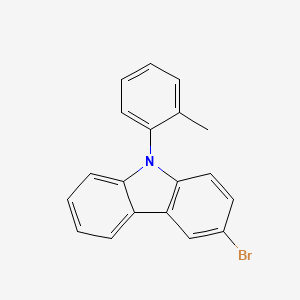
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
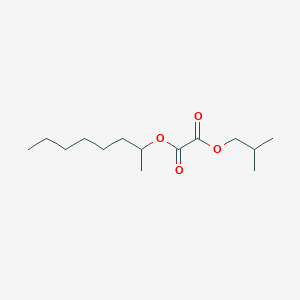
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)


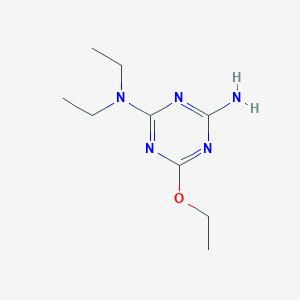
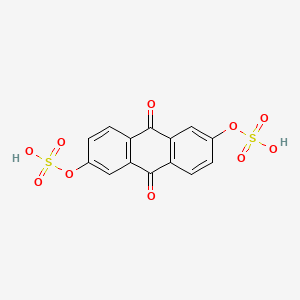
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

